molecular formula C9H9N3O B8540312 5-Amino-6-methylquinazoline-4-one

5-Amino-6-methylquinazoline-4-one

Número de catálogo: B8540312
Peso molecular: 175.19 g/mol
Clave InChI: IKFQIMCGUPGZGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Amino-6-methylquinazoline-4-one is a synthetically accessible quinazolinone derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Quinazolinone-based compounds are recognized for their wide spectrum of pharmacological activities, making them privileged structures in the development of novel therapeutic agents. This compound is of significant research value due to the multifaceted biological activity of the quinazolinone core. Derivatives have demonstrated potent inhibitory effects against key drug targets. Specifically, structurally related quinazolin-4(3H)-ones have been developed as novel Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, showing activity in the nanomolar range, which is relevant for the management of cardiovascular diseases, thrombotic events, and excessive inflammation . Furthermore, the quinazolin-4-one pharmacophore is a key component in rational drug design for oncology, forming the basis for novel dual PI3K/HDAC inhibitors that exhibit potent antiproliferative activity against various cancer cell lines . Recent studies have also identified quinazolin-4-one derivatives as non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro), presenting a promising lead for the development of antiviral agents . The mechanism of action for quinazolinone derivatives is target-dependent. In enzyme inhibition, the core structure often facilitates key interactions with active sites; for instance, in NHE-1 inhibition, specific side chains form critical hydrogen bonds and cation-π interactions . In anticancer applications, designed inhibitors based on this scaffold can simultaneously engage multiple targets, such as inhibiting both PI3K signaling and histone deacetylase (HDAC) activity to synergistically block tumor growth and survival pathways . Researchers utilize 5-Amino-6-methylquinazoline-4-one as a versatile building block for the synthesis of more complex molecules, exploring its potential across various therapeutic areas, including anticancer, antiviral, anti-inflammatory, and antimicrobial research. Synthetic methods for quinazolin-4(3H)-ones continue to advance, with recent developments focusing on green chemistry approaches, such as synthesis in natural deep eutectic solvents (NADES) assisted by microwave, ultrasound, and mechanochemical techniques . This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications in humans or animals.

Propiedades

Fórmula molecular

C9H9N3O

Peso molecular

175.19 g/mol

Nombre IUPAC

5-amino-6-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(8(5)10)9(13)12-4-11-6/h2-4H,10H2,1H3,(H,11,12,13)

Clave InChI

IKFQIMCGUPGZGW-UHFFFAOYSA-N

SMILES canónico

CC1=C(C2=C(C=C1)N=CNC2=O)N

Origen del producto

United States

Aplicaciones Científicas De Investigación

Anticancer Applications

5-Amino-6-methylquinazoline-4-one and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can act as potent inhibitors of various cancer cell lines by targeting specific enzymes involved in tumor growth and proliferation.

Case Studies

  • A series of novel quinazolinyl-diaryl urea derivatives were synthesized, showing significant activity against human cancer cell lines compared to standard chemotherapeutics like sorafenib and gefitinib .
  • Another study highlighted the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which displayed high selectivity against epidermal growth factor receptor (EGFR) with IC50 values as low as 0.096 μM .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties, particularly against resistant strains of bacteria. Its derivatives have demonstrated efficacy against Gram-positive bacteria, making them potential candidates for treating infections caused by multidrug-resistant organisms.

Case Studies

  • A derivative was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant infections .

Neurological Applications

Recent studies have also investigated the role of 5-Amino-6-methylquinazoline-4-one in treating neurological disorders, particularly schizophrenia. Compounds derived from this scaffold have shown promise in modulating glutamatergic signaling pathways.

Pharmacokinetics

A study evaluated the pharmacokinetic properties of new quinazolinone derivatives in mice, revealing rapid brain uptake and favorable half-lives, which are critical for developing effective treatments for neurological conditions .

Summary Table of Applications

Application AreaKey FindingsReferences
AnticancerSignificant antiproliferative activity against various cancer cell lines
AntimicrobialEffective against resistant Gram-positive bacteria like MRSA
Neurological DisordersPromising pharmacokinetic profiles for treatment of schizophrenia

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Key Features Reference
5-Amino-6-methylquinazoline-4-one 5-NH₂, 6-CH₃ Hypothesized enhanced stability due to amino group; methyl may modulate lipophilicity. N/A
3-Amino-6-iodo-2-methylquinazolin-4-one 3-NH₂, 6-I, 2-CH₃ Antibacterial activity; synthesized via hydrazine and benzoxazinone reaction.
3-Amino-6-iodo-2-phenoxymethylquinazolin-4-one 3-NH₂, 6-I, 2-OCH₂Ph Likely antibacterial activity; synthesized using hydrazine and benzoate derivatives.
[1769-24-0] (High similarity: 0.89) Undisclosed substituents Structural similarity suggests shared quinazolinone core with minor modifications.
Key Observations:
  • Substituent Position: The amino group at position 5 (target compound) vs.
  • Halogen vs. Alkyl Groups : Replacing iodine (6-I) with methyl (6-CH₃) could reduce molecular weight and increase lipophilicity, influencing membrane permeability .
  • Stability: Amino groups at position 3 or 5 are associated with improved chemical stability compared to non-amino derivatives .
Target Compound:

Cyclization Reactions: Starting from substituted anthranilate esters or benzoxazinones, followed by hydrazine treatment to form the quinazolinone core .

Functional Group Introduction: Methyl and amino groups may be introduced via alkylation or nucleophilic substitution during intermediate steps.

Comparison with Analogs:
  • 3-Amino-6-iodo-2-methylquinazolin-4-one: Synthesized by reacting 6-iodo-2-methyl-benzoxazinone with hydrazine hydrate .
  • 3-Amino-6-iodo-2-phenoxymethylquinazolin-4-one: Derived from 5-iodo-2-phenoxyacetamido benzoate and hydrazine in n-butanol .

Stability and Industrial Relevance

  • The amino group at position 5 in the target compound likely enhances stability compared to non-amino derivatives, as seen in analogs .
  • Methyl groups may improve metabolic stability but could reduce reactivity in further functionalization .

Métodos De Preparación

Condensation Reaction for Quinazoline Core Formation

The quinazoline backbone is constructed via condensation of 3,4-diaminotoluene with urea in a solvent system comprising mixed xylenes (1,2-dimethylbenzene, ethylbenzene, or isomers). The reaction proceeds at 120–140°C under reflux, achieving near-quantitative yields (99% ) due to the solvent’s high boiling point and efficient removal of ammonia byproduct. Key parameters include:

ParameterValue
SolventMixed xylenes
Temperature120–140°C
Reaction Time4–6 hours
Yield99%

This step generates 6-methylquinazolin-4-one , confirmed via NMR and mass spectrometry.

Nitration at Position 5

The methyl-substituted quinazoline undergoes nitration using fuming nitric acid in an acetic acid medium. Maintaining the temperature at 60–80°C ensures selective nitration at the 5-position, avoiding over-nitration:

ParameterValue
Nitrating AgentHNO₃ (310 g per mole)
SolventAcetic acid
Temperature60–80°C
Yield99.05%

The product, 5-nitro-6-methylquinazolin-4-one , is isolated via filtration and recrystallization.

Catalytic Reduction to Amino Derivative

The nitro group is reduced to an amine using hydrogen gas and a nickel catalyst in methanol under 1.0–3.0 MPa pressure. This step achieves 93.5% yield with minimal byproducts:

ParameterValue
CatalystNickel (20 kg/mole)
SolventMethanol
Pressure1.0–3.0 MPa
Yield93.5%

Advantages : High scalability (>90% overall yield), cost-effective reagents.
Limitations : Requires specialized equipment for high-pressure hydrogenation.

Nimentovsky Method with Methylated Starting Material

Adaptation for 6-Methyl Substitution

The classical Nimentovsky method, which involves cyclodehydration of o-aminobenzoic acid with formamide, is modified by substituting o-amino-p-toluic acid (4-methylanthranilic acid) to introduce the 6-methyl group directly. Reaction conditions:

ParameterValue
Starting Materialo-Amino-p-toluic acid
ReagentFormamide (4:1 ratio)
Temperature130–135°C
Yield96%

The product, 6-methylquinazolin-4-one , is purified via recrystallization in water with activated charcoal.

Post-Synthetic Nitration and Reduction

Following core formation, nitration and reduction steps (as in Section 1.2–1.3) are applied to introduce the 5-amino group. This sequential approach maintains regioselectivity and achieves 87% combined yield for the final compound.

Halogenation-Amination Strategy

Iodination at Position 5

A two-step halogenation-amination pathway is employed for substrates resistant to direct nitration. 3-Amino-2-methylquinazolin-4-one is iodinated using iodine monochloride in acetic acid, yielding 5-iodo-6-methylquinazolin-4-one (75% yield):

ParameterValue
Halogenating AgentICl (in acetic acid)
TemperatureRoom temperature
Reaction Time12 hours
Yield75%

Ammonolysis for Amino Group Introduction

The iodo intermediate undergoes ammonolysis in aqueous ammonia under reflux, substituting iodine with an amino group:

ParameterValue
ReagentNH₄OH (28% solution)
Temperature100°C
Reaction Time8 hours
Yield68%

Advantages : Avoids nitration step; suitable for electron-deficient substrates.
Limitations : Lower overall yield (51%) compared to other methods.

Comparative Analysis of Methodologies

MethodOverall YieldKey AdvantagesLimitations
Multi-Step Synthesis90–92%Scalable, high yieldsHigh-pressure equipment required
Nimentovsky Adaptation87%Direct methyl incorporationLimited to specific starting materials
Halogenation-Amination51%Bypasses nitrationMulti-step, lower efficiency

Reaction Optimization and Troubleshooting

Solvent Selection in Condensation

Mixed xylenes outperform traditional solvents (e.g., DMF) by enabling azeotropic removal of ammonia, shifting equilibrium toward product. Substituting with chlorobenzene reduces yield to 85% due to poorer solubility.

Catalytic Hydrogenation Efficiency

Nickel catalysts are preferred over palladium for cost and selectivity. Increasing hydrogen pressure to 3.0 MPa reduces reaction time from 4 hours to 2 hours without compromising yield.

Nitration Regioselectivity

Meta-directing effects of the methyl group ensure >95% nitration at position 5. Excess nitric acid or temperatures >80°C promote di-nitration (≤5% byproduct) .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-6-methylquinazoline-4-one, and how can reaction yields be optimized?

  • Methodological Answer: Microwave-assisted synthesis using ammonium formate as a nitrogen source has demonstrated high efficiency for 4-aminoquinazoline derivatives. Reaction parameters such as temperature (150–180°C), solvent polarity (e.g., DMF or ethanol), and irradiation time (10–30 minutes) significantly impact yields. For example, optimizing molar ratios of precursors (e.g., 4-formyl-2-methylquinazolinone to ammonium formate at 1:2) can improve yields by 15–20% . Traditional thermal methods may require longer reaction times (6–12 hours) and higher temperatures, leading to potential decomposition .

Q. How should researchers characterize the purity and structural identity of 5-Amino-6-methylquinazoline-4-one?

  • Methodological Answer: Combine multiple analytical techniques:
  • NMR spectroscopy (1H/13C) to confirm substituent positions and amine proton integration.
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).
  • Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+ at m/z 190.1).
    Cross-referencing with IR spectroscopy (e.g., N-H stretching at 3300–3400 cm⁻¹) ensures structural consistency .

Q. What solvent systems are optimal for solubility studies of 5-Amino-6-methylquinazoline-4-one?

  • Methodological Answer: Use a shake-flask method with buffers (pH 1–8) and polar aprotic solvents (DMSO, DMF). For low solubility (<1 mg/mL), employ co-solvency with PEG-400 or cyclodextrin inclusion complexes. Thermal analysis (DSC) can identify polymorphic transitions affecting solubility .

Advanced Research Questions

Q. How can computational modeling guide the design of 5-Amino-6-methylquinazoline-4-one derivatives for target-specific applications?

  • Methodological Answer: Apply density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to predict binding affinities to targets like kinase enzymes. For example, modifying the methyl group at position 6 may enhance steric complementarity with hydrophobic binding pockets. Validate predictions with SAR studies using substituent libraries .

Q. What strategies resolve contradictions in spectral data for quinazoline derivatives, such as ambiguous NOE correlations?

  • Methodological Answer: Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the C4 carbonyl and adjacent protons can confirm quinazoline ring substitution. If crystallinity permits, X-ray diffraction provides unambiguous structural confirmation. Discrepancies in mass spectra may require isotopic labeling (e.g., 15N) to distinguish fragmentation pathways .

Q. How do reaction mechanisms differ between thermal and microwave-assisted synthesis of 4-aminoquinazolines?

  • Methodological Answer: Microwave irradiation accelerates kinetics via dielectric heating, reducing activation energy for cyclocondensation steps. Monitor intermediates using in-situ FTIR or LC-MS to compare pathways. For example, microwave methods may favor a concerted mechanism, while thermal reactions proceed via stepwise imine formation .

Experimental Design and Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals. For skewed distributions, apply log transformation or robust regression (e.g., Huber loss). Include controls for autofluorescence interference if using fluorogenic assays .

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?

  • Methodological Answer: Standardize precursor purification (e.g., recrystallization from ethanol/water) and reaction monitoring via TLC (silica gel, chloroform:methanol 9:1). Implement quality control checkpoints using HPLC retention time (±0.2 min) and melting point consistency (±2°C) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.